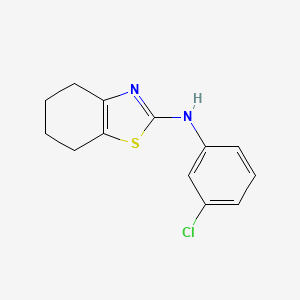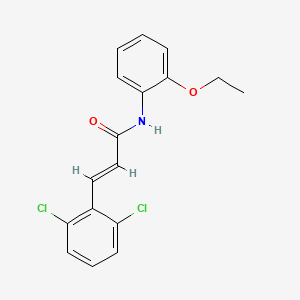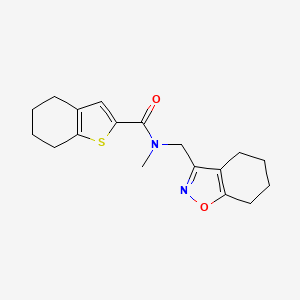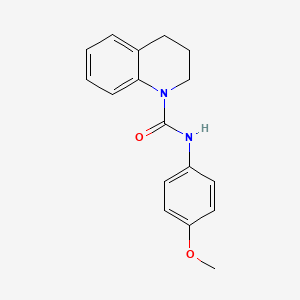![molecular formula C15H25N5O2 B5629896 N~3~-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5629896.png)
N~3~-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is part of a broader class of chemicals studied for their interactions with biological receptors and their potential in various applications within medicinal chemistry and pharmacology. Its synthesis and characterization are crucial for understanding its biological activity and potential therapeutic applications.
Synthesis Analysis
The synthesis of similar compounds involves complex organic reactions, including regioselective synthesis for heterocyclic amino acids in protected ester forms. These processes often utilize starting materials such as piperidine carboxylic acids, which are converted through stages involving β-keto esters, β-enamine diketones, and various N-substituted hydrazines to yield the target compounds (Matulevičiūtė et al., 2021).
Molecular Structure Analysis
Molecular structure investigations often employ X-ray crystallography, Hirshfeld, and DFT calculations to analyze the intermolecular interactions that influence the molecular packing of compounds. These studies highlight the importance of hydrogen bonding, N...H, and H...C contacts in stabilizing the molecular structure (Shawish et al., 2021).
Chemical Reactions and Properties
The chemical behavior, including reactions with other compounds and the stability of various conformers, is critical for understanding the compound's potential interactions and mechanisms of action in biological systems. For example, studies have shown how specific substituents affect receptor binding affinity and the potential for the compound to act as an antagonist or agonist depending on its interaction with receptors (Hurst et al., 2002).
Physical Properties Analysis
Physical properties, such as crystalline structure, melting points, and solubility, are essential for the formulation and delivery of potential therapeutic agents. These properties are determined through various analytical techniques, including crystallography and spectroscopy, to ensure the compound's stability and efficacy.
Chemical Properties Analysis
The chemical properties, including reactivity, stability under physiological conditions, and interaction with biological molecules, are fundamental for assessing the compound's therapeutic potential. This includes studies on the compound's binding affinity to receptors, its ability to induce or inhibit biological pathways, and its metabolism within biological systems.
This compound's synthesis, structure, and properties highlight its potential for further research and development in therapeutic applications. Its complex synthesis and the detailed analysis of its molecular structure and interactions provide a foundation for understanding its biological activities and potential applications in medicinal chemistry.
- Synthesis and characterization of novel compounds for potential biological applications (Matulevičiūtė et al., 2021).
- Molecular structure investigations using advanced computational and analytical techniques (Shawish et al., 2021).
- Analysis of chemical reactions and interactions with biological receptors (Hurst et al., 2002).
Future Directions
The future directions for research on this compound could include further investigation into its synthesis, chemical reactions, and potential applications. Given its pyrazole core, it may have potential uses in medicinal chemistry, as pyrazole derivatives are known to exhibit a wide range of biological activities .
properties
IUPAC Name |
3-N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O2/c1-11-8-13(19(4)17-11)9-16-14(21)12-6-5-7-20(10-12)15(22)18(2)3/h8,12H,5-7,9-10H2,1-4H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZOAWCHXUBLKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)CNC(=O)C2CCCN(C2)C(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~3~-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[(3,4-dihydro-2H-chromen-3-ylmethyl)amino]sulfonyl}-N-methylbenzamide](/img/structure/B5629822.png)
![2-{[5-(2,3-dimethyl-1H-indol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5629834.png)

![2-propyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5629858.png)



![9-allyl-1-methyl-4-[(4-methyl-1H-imidazol-5-yl)carbonyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5629881.png)
![2-[2-(dimethylamino)ethyl]-9-(1H-1,2,4-triazol-5-ylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5629889.png)

![1-[(4-nitrophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5629909.png)
![2-[(cyclohexylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5629917.png)